2-(4-Bromophenoxy)-2-methylpropanoyl chloride
Overview
Description
Scientific Research Applications
Oxidation and Water Treatment
2-(4-Bromophenoxy)-2-methylpropanoyl chloride, closely related to 2,4-bromophenol, is involved in studies focusing on water treatment processes. In one study, the oxidation kinetics of 2,4-bromophenol and the formation of bromate and brominated polymeric products during water treatment using UV/persulfate and UV/hydrogen peroxide were explored. The study highlighted the compound's reactivity and its role in forming potentially toxic byproducts in water treatment processes (Luo et al., 2019).
Synthesis and Characterization of Complexes
Research into the synthesis and characterization of metal complexes using derivatives of bromophenols, such as this compound, has been conducted. A study describes the synthesis of iron(III) complexes with Schiff base ligands derived from 2-hydroxybenzophenones, indicating the compound's utility in the field of coordination chemistry and material science (Pogány et al., 2017).
Micelle Formation and Drug Carriers
A study on the synthesis of poly(4-methylphenoxyphosphazene)-graft-poly(2-methyl-2-oxazoline) copolymers, closely related to this compound, and their micelle formation in water was conducted. This research is significant in the field of drug delivery, indicating the potential use of such compounds as drug carriers (Chang et al., 2000).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-(4-Bromophenoxy)-2-methylpropanoyl chloride is a coordination compound of Ni(II) with 2-(4-Bromophenoxy)acetohydrazide . This compound is six-coordinated and forms a distorted octahedron due to the bidentate coordination of 2-(4-bromophenoxy)acetohydrazide through the carbonyl oxygen atom and the amine nitrogen .
Mode of Action
The compound interacts with its target by forming a coordination compound. The oxygen of the molecule of isopropanol, the chlorine atom, and two chlorine atoms serve as bridges between two metal atoms . This interaction results in a polymeric structure .
Biochemical Pathways
It’s known that hydrazides, which are key intermediates in synthesizing biologically active derivatives, exhibit antibacterial and antifungal activities . The extent of these activities depends on the nature of the substituent attached to the benzene ring .
Result of Action
It’s known that the coordination compound it forms exhibits a polymeric structure .
properties
IUPAC Name |
2-(4-bromophenoxy)-2-methylpropanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGDEYNAWWGQFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)OC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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